

Validated HPLC Method for Selpercatinib and Impurity Analysis

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Compound Focus: Selpercatinib

CAS No.: 2152628-33-4

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The table below summarizes the key parameters of a rigorously validated HPLC method, which is essential for conducting your own stability studies and monitoring **selpercatinib** and its impurities over time [1].

Parameter Category	Specification / Details
Chromatographic Column	4.6 mm × 250 mm, 5 µm particles [1]
Mobile Phase A	Water:ACN (9:1), pH 2.5, containing 2 mM KH ₂ PO ₄ and 0.4% triethylamine [1]
Mobile Phase B	Pure acetonitrile [1]
Gradient Program	0–2 min: 5%B; 2–15 min: 5% → 15%B; 15–30 min: 15% → 35%B; 30–35 min: 35% → 45%B; 35–36 min: 45% → 5%B; 36–45 min: 5%B [1]
Flow Rate	1.0 mL/min [1]
Injection Volume	10 µL [1]
Detection Wavelength	235 nm [1]
Column Temperature	35 °C [1]
Validation Guidelines	ICH Q2(R1) [1]

Parameter Category	Specification / Details
Method Performance	Demonstrated excellent specificity, sensitivity, linearity, precision, accuracy, and robustness [1]

Experimental Protocol: HPLC Method for Stability and Impurity Testing

This detailed methodology allows for the separation and quantification of **selpercatinib** from its process-related and degradation impurities [1].

• 1. Instrument Setup and Preparation

- Utilize an HPLC system equipped with a UV or Photodiode Array (PDA) detector.
- Install the specified chromatographic column (4.6 mm × 250 mm, 5 μm).
- Set the operational parameters as defined in the table above: flow rate, column temperature, and detection wavelength.

• 2. Mobile Phase and Sample Preparation

- **Mobile Phase A:** Prepare a mixture of water and acetonitrile in a 9:1 ratio. Adjust the aqueous component to **pH 2.5**. Add 2 mM potassium dihydrogen phosphate (KH₂PO₄) and 0.4% triethylamine [1].
- **Mobile Phase B:** Use pure acetonitrile [1].
- **Sample Preparation:** Dissolve the **selpercatinib** API or formulation sample in a suitable solvent. The method uses an **injection volume of 10 μL** [1]. Filter the solution through a 0.45 μm or 0.22 μm membrane filter to remove particulate matter.

• 3. System Equilibration and Analysis

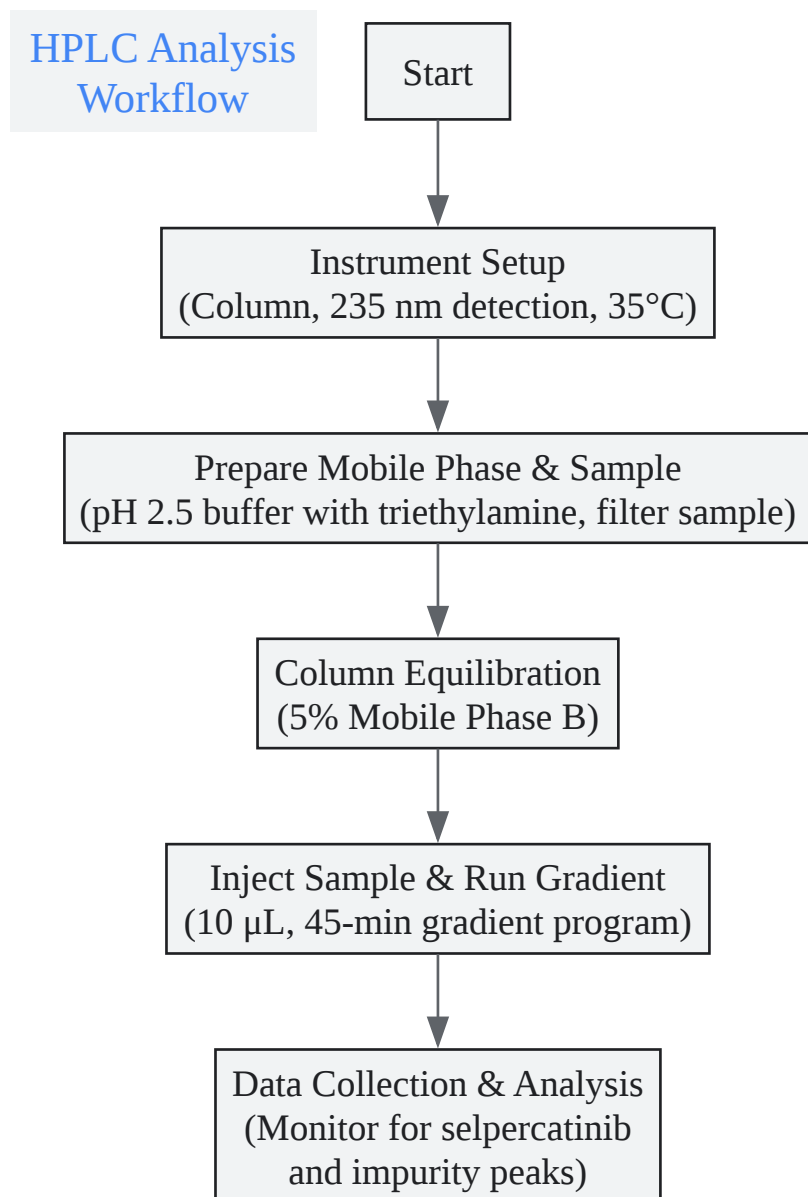
- Before analysis, equilibrate the column with the initial mobile phase composition (5% B) for at least 5-10 column volumes or until a stable baseline is achieved.
- Inject the prepared sample and run the gradient elution program as specified.

• 4. Data Collection and Interpretation

- Record the retention times of **selpercatinib** and any observed impurities.

- The method has been validated to efficiently separate known impurities (Imp-A, Imp-B, Imp-C, Imp-D) [1].
- Quantify impurities by comparing their peak areas to those of standard reference compounds.

The workflow for this analytical process is outlined below.



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Alternative Analytical Techniques

For specific research applications, other analytical techniques have been developed:

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly specific and sensitive LC-MS/MS method has been developed for quantifying **selpercatinib** in metabolic stability studies using human liver microsomes. This method uses a different column (Luna 3 μm PFP(2), 150 \times 4.6 mm) and an isocratic mobile phase, achieving a run time of 3 minutes. Its calibration range is 1–3000 ng/mL [2].
- **Forced Degradation Studies:** The existing HPLC method is suitable for identifying degradation products generated under stress conditions (e.g., acid, base, oxidation, thermal). Previous research has used liquid chromatography-mass spectrometry (LC-MS) to identify the structures of these degradation impurities [1].

FAQs on Selpercatinib Analysis

- **Q1: Why is monitoring impurities in selpercatinib critical?**
 - The presence of process-related impurities and degradation products in the active pharmaceutical ingredient (API) can significantly affect the drug's safety and efficacy. Controlling these related substances is a critical aspect of pharmaceutical quality control [1].
- **Q2: Has this HPLC method been formally validated?**
 - Yes. The method was systematically validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline. It has demonstrated excellent specificity, sensitivity, linearity, precision, accuracy, and robustness, making it suitable for its intended use [1].
- **Q3: Can the capsule contents be analyzed directly?**
 - For specific patient needs, such as enteral feeding, one real-world case study reported that **selpercatinib** capsules were dissolved in warm water by stirring, which melted the capsule shell. The resulting solution was administered via a percutaneous endoscopic gastrostomy (PEG) tube, and treatment remained effective [3]. However, for analytical purposes, the standard sample preparation method should be followed.

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To cite this document: Smolecule. [Validated HPLC Method for Selpercatinib and Impurity Analysis]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b542954#selpercatinib-stability-in-solution-storage-conditions>]

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